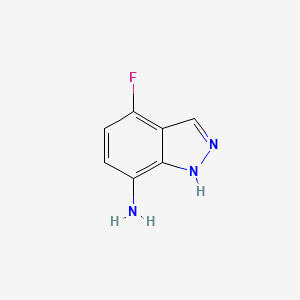

![molecular formula C8H5F2NS2 B1332709 2-[(二氟甲基)硫烷基]-1,3-苯并噻唑 CAS No. 943-08-8](/img/structure/B1332709.png)

2-[(二氟甲基)硫烷基]-1,3-苯并噻唑

描述

The compound "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, a copper-catalyzed double thiolation reaction of 1,4-dihalides with sulfides has been developed to selectively synthesize benzothiazoles, which could potentially be applied to synthesize the difluoromethyl variant . Another approach involves the reaction of chloroacetylamino thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of K2CO3 to yield benzothiazole derivatives . Additionally, the synthesis of benzothiazole analogues containing a trifluoromethyl sulfoximine group has been reported, which suggests the possibility of incorporating difluoromethyl groups into the benzothiazole core .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the chemical structures of synthesized benzothiazole derivatives were confirmed by IR, 1H-NMR, and FAB+-MS spectral data . The structural and theoretical study of benzothiazole sulfonation intermediates and products has also been conducted, providing insights into the molecular structure of such compounds .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a range of chemical reactions. They can react with thiols to produce sulfinic and sulfenic acids, which have applications in designing fluorescent sensors . The reactivity of benzothiazole sulfones and sulfoxides towards reactive sulfur species has been studied, indicating their potential in chemical synthesis and sensor development .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the introduction of trifluoromethyl groups can significantly alter the compound's reactivity and physical properties, as seen in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into various derivatives . The presence of such groups can also affect the antimicrobial activities of the compounds, as demonstrated by the significant level of activity against various microorganisms .

科学研究应用

抗真菌活性

Łukowska-Chojnacka 等人(2016 年)的一项研究重点介绍了合成含有苯并噻唑部分的新型四唑衍生物。这些化合物对各种霉菌和酵母菌(特别是白色念珠菌)表现出显着的抗真菌活性,显示出很高的细胞生长抑制作用。这项研究表明 2-[(二氟甲基)硫烷基]-1,3-苯并噻唑衍生物在开发新的抗真菌剂中的潜在用途 (Łukowska-Chojnacka 等人,2016 年)。

抗菌特性

Alsarahni 等人(2017 年)合成了 2-巯基苯并噻唑的氨基乙炔和硫代碳酸酯衍生物,表现出有效的抗菌活性。这些化合物(包括 2-[(二氟甲基)硫烷基]-1,3-苯并噻唑的变体)对铜绿假单胞菌和白色念珠菌表现出很高的功效,表明它们在抗菌治疗中的应用 (Alsarahni 等人,2017 年)。

苯并噻唑衍生物的合成

葛凤岩等人的工作(2007 年)重点介绍了 2-三氟甲基和 2-二氟甲基取代苯并噻唑衍生物的高效一锅合成。这些衍生物可用于合成新药,展示了 2-[(二氟甲基)硫烷基]-1,3-苯并噻唑在药物开发中的多功能性 (葛凤岩等人,2007 年)。

抗炎和抗菌活性

Mayura Kale 和 Deepak Mene(2013 年)的一项研究探索了稠合亚氨基嘧啶苯并噻唑衍生物(包括 2-[(二氟甲基)硫烷基]-1,3-苯并噻唑)的合成。这些化合物表现出显着的抗炎和抗菌特性,表明它们作为相关疾病治疗剂的潜力 (Mayura Kale 和 Deepak Mene,2013 年)。

抗糖尿病评价

Vijayan 等人(2021 年)对苯并噻唑取代的恶二唑衍生物(包括 2-[(二氟甲基)硫烷基]-1,3-苯并噻唑变体)进行了一项研究。他们的研究揭示了显着的抗糖尿病特性,突出了这些化合物在开发新的糖尿病治疗中的潜力 (Vijayan 等人,2021 年)。

抗肿瘤活性

E. Ramadan 等人(2018 年)的研究涉及合成 2-取代硫烷基苯并[d]噻唑,包括 2-[(二氟甲基)硫烷基]-1,3-苯并噻唑的衍生物。这些化合物显示出有希望的抗肿瘤活性,特别是对艾氏腹水癌细胞,表明它们在癌症治疗中的潜在应用 (E. Ramadan 等人,2018 年)。

安全和危害

The safety data sheet for a similar compound, “2-{2-[(difluoromethyl)sulfanyl]-1h-1,3-benzodiazol-1-yl}acetic acid”, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s reasonable to assume that “2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole” should also be handled with care.

未来方向

属性

IUPAC Name |

2-(difluoromethylsulfanyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUPZERKMMCICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364107 | |

| Record name | 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole | |

CAS RN |

943-08-8 | |

| Record name | 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

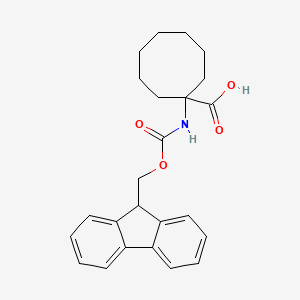

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

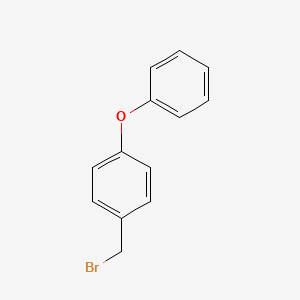

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

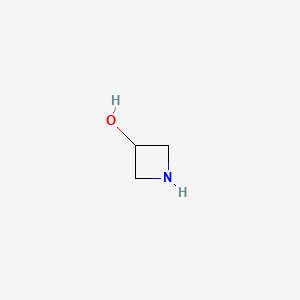

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)